molecular formula C12H12N2O2 B060955 ethyl 3-phenyl-1H-pyrazole-4-carboxylate CAS No. 181867-24-3

ethyl 3-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B060955
CAS RN: 181867-24-3
M. Wt: 216.24 g/mol
InChI Key: LQIYWOVORITWEA-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (EPPC) is an important organic compound used in the study of biological systems. It is a white crystalline solid that is soluble in polar organic solvents and is used in a variety of research applications. EPPC is commonly used as a reagent in organic synthesis, as a starting material in pharmaceuticals, and as a ligand in metal complexes. It is also used as a model compound for studying the structure and reactivity of pyrazoles and related heterocyclic compounds.

Scientific Research Applications

  • Synthesis and Characterization : Ethyl 3-phenyl-1H-pyrazole-4-carboxylate derivatives have been synthesized and characterized, with studies focusing on their structural analysis using X-ray diffraction and other spectroscopic methods. Such compounds are often prepared through condensation reactions and have been studied for their molecular geometries and electronic structures (Viveka et al., 2016).

  • Biological Activities : Some derivatives have been evaluated for their biological activities. For example, certain compounds have shown moderate acrosin inhibition activity, which can be significant in the study of reproductive biology (Qi et al., 2011).

  • Optical and Electronic Properties : Research has also focused on the optical nonlinearity of these compounds, with findings indicating potential applications in optical limiting due to their nonlinear optical properties (Chandrakantha et al., 2013).

  • Synthetic Applications : The compounds have been used as precursors in various synthetic applications. For instance, they've been involved in cross-coupling reactions to produce different condensed pyrazoles, indicating their utility in complex organic syntheses (Arbačiauskienė et al., 2011).

  • Antioxidant Properties : Some studies have evaluated the antioxidant properties of these derivatives, which can be relevant in the context of medicinal chemistry (Naveen et al., 2021).

  • Corrosion Inhibition : Certain pyrazole derivatives, including those related to this compound, have been investigated as corrosion inhibitors, showcasing their potential application in industrial processes (Dohare et al., 2017).

Mechanism of Action

Target of Action

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate, also known as ethyl 5-phenyl-1H-pyrazole-4-carboxylate, is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial properties . The primary targets of this compound are bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in the target’s function . For instance, some pyrazole derivatives have been found to inhibit the function of certain enzymes, disrupting the normal biochemical processes of the bacteria .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its antibacterial activity. By interacting with its bacterial targets, the compound can disrupt essential biochemical pathways within the bacteria, inhibiting their growth and proliferation .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. In studies, certain derivatives of this compound have shown excellent antibacterial activity against all tested bacterial strains, comparable to the standard drug Ceftriaxone .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific conditions of the bacterial environment. Additionally, factors such as temperature, pH, and the presence of other substances could potentially affect the stability of the compound .

properties

IUPAC Name

ethyl 5-phenyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIYWOVORITWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214052
Record name 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

181867-24-3
Record name 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181867-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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